1-(2,6-Dimethylpyridin-3-yl)piperazine

Description

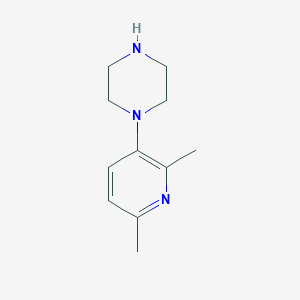

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(2,6-dimethylpyridin-3-yl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-9-3-4-11(10(2)13-9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3 |

InChI Key |

BRQXQRALIRAOMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)N2CCNCC2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2,6 Dimethylpyridin 3 Yl Piperazine

Strategies for the Synthesis of the 1-(2,6-Dimethylpyridin-3-yl)piperazine Scaffold

The construction of the this compound core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Approaches Utilizing Pyridine (B92270) Derivatives and Piperazine (B1678402) Precursors

A common and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated 2,6-dimethylpyridine (B142122) derivative and piperazine. Typically, a pyridine ring bearing a good leaving group, such as a halogen, at the 3-position is reacted with an excess of piperazine, which acts as both the nucleophile and the base to neutralize the hydrogen halide byproduct.

For instance, the reaction of 3-halo-2,6-dimethylpyridine with piperazine under thermal conditions or in the presence of a base can afford the desired product. The reactivity of the starting halopyridine is crucial, with iodo and bromo derivatives being more reactive than chloro derivatives. The reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile (B52724) has been shown to produce the corresponding pyridinylpiperazine in good yield. nih.gov The electron-withdrawing nitro group in this example significantly activates the pyridine ring towards nucleophilic attack. nih.gov

Table 1: Examples of SNAr Reactions for the Synthesis of Pyridinylpiperazines

| Pyridine Derivative | Piperazine Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-2,6-dimethylpyridine (B180948) | Piperazine | Heat, neat or solvent (e.g., DMF) | Variable | General Method |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 65 | nih.gov |

Multi-Component Reaction Methodologies (e.g., Ugi Reaction Variants)

Multi-component reactions (MCRs) offer an efficient and convergent approach to complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of piperazine-containing scaffolds. nih.govnih.gov In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide.

While a direct Ugi synthesis of this compound is not straightforward, variations of the Ugi reaction can be employed to generate highly substituted piperazine or pyridine-containing structures that could be further elaborated to the target compound. For example, a bifunctional starting material containing both an amine and a carboxylic acid, such as an amino acid, can lead to the formation of cyclic structures like diketopiperazines in a Ugi-like fashion. mdpi.com Diastereoselective Ugi reactions of pyridine-based aldehydes have been explored, yielding substituted pyridine derivatives. mdpi.com The synthesis of peptidomimetics with a substituted imidazo[1,2-a]pyridine (B132010) fragment has been achieved through a tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. nih.gov

The key advantage of MCRs lies in their ability to rapidly generate molecular diversity, making them a powerful tool in combinatorial chemistry and drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Mitsunobu Adaptations)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate, is a highly versatile method for the synthesis of N-arylpiperazines. This reaction could be applied to the synthesis of this compound by coupling 3-halo-2,6-dimethylpyridine with piperazine or a protected piperazine derivative. The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. researchgate.netmit.edu

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, can be used to synthesize functionalized pyridine derivatives. nih.govnih.govmdpi.com For example, 3-bromo-2,6-dimethylpyridine could be coupled with a suitable boronic acid or ester to introduce various substituents onto the pyridine ring, which could then be further modified to introduce the piperazine moiety.

The Mitsunobu reaction provides a method for the conversion of alcohols to a variety of functional groups, including amines, through a redox condensation process involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.orgwikipedia.org This reaction proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org While not a direct coupling to a pyridine ring, the Mitsunobu reaction is a valuable tool for forming C-N bonds and has been used in the synthesis of piperazinones, which are structurally related to piperazines. google.com

Table 2: Overview of Palladium-Catalyzed and Mitsunobu Reactions in Heterocycle Synthesis

| Reaction | Reactants | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Forms C-N bonds, versatile for N-arylpiperazines. | researchgate.netmit.edu |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Forms C-C bonds, useful for functionalizing the pyridine ring. | nih.govnih.govmdpi.com |

| Mitsunobu Reaction | Alcohol + Nucleophile (e.g., N-H) | Forms C-N bonds with inversion of stereochemistry. | missouri.eduorganic-chemistry.orgwikipedia.org |

Microwave-Assisted Organic Synthesis in Piperazine Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, including pyridines and piperazines.

The synthesis of pyridinylpiperazines via nucleophilic aromatic substitution can be significantly expedited using microwave heating. For example, the reaction of a halopyridine with piperazine can often be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently performed under microwave conditions to enhance reaction rates and efficiency. nih.gov The synthesis of various pyridine and pyrazole (B372694) derivatives has been successfully achieved using microwave-assisted one-pot procedures. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Hours | Minutes | nih.gov |

| Suzuki Coupling | Hours to Days | Minutes to Hours | nih.gov |

| Pyridine Synthesis | Hours | Minutes | mdpi.com |

Chemical Modifications and Analogue Generation

Once the this compound scaffold is synthesized, its chemical structure can be further diversified by functionalizing the secondary amine of the piperazine ring.

Functionalization at Piperazine Nitrogen

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a wide range of functional groups through various chemical transformations, including acylation, alkylation, reductive amination, and sulfonylation.

N-Acylation: The piperazine nitrogen can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. This reaction is a common method for introducing diverse side chains. beilstein-journals.org

N-Alkylation: Alkylation of the piperazine nitrogen can be achieved by reacting it with alkyl halides or by reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so reductive amination is often the preferred method for mono-alkylation. researchgate.net

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion from the piperazine and an aldehyde or ketone, followed by its reduction with a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the N-alkylated product. youtube.com

N-Sulfonylation: The piperazine nitrogen can be reacted with sulfonyl chlorides in the presence of a base to form sulfonamides. This functionalization is often used to introduce groups that can act as hydrogen bond donors or acceptors.

The synthesis of a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives demonstrates the utility of functionalizing the piperazine nitrogen to create a library of analogues for biological screening. nih.gov

Table 4: Common Functionalization Reactions at the Piperazine Nitrogen

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| N-Acylation | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent | Amide |

| N-Alkylation | Alkyl halide | Alkyl |

| Reductive Amination | Aldehyde or Ketone + Reducing agent | Alkyl |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

Substituent Variation on the Dimethylpyridine Moiety

The 2,6-dimethylpyridine core of this compound presents a key scaffold for chemical modification. Researchers have explored variations of the substituents at these positions to investigate their influence on the compound's properties. These modifications can range from simple alkyl group alterations to the introduction of more complex functionalities.

One common approach to modifying the dimethylpyridine ring involves the synthesis of analogues with different substituents at the 2 and 6 positions. While direct modification of the methyl groups on a pre-formed this compound can be challenging, a more common strategy involves the synthesis of the entire substituted pyridinylpiperazine from appropriately derivatized pyridine precursors. For instance, the reaction of a 3-halo-2,6-disubstituted pyridine with piperazine is a frequently employed method. The nature of the substituents at the 2 and 6 positions can be varied in the initial pyridine starting material.

For example, structure-activity relationship (SAR) studies on related pyridinylpiperazine series have demonstrated the impact of such substitutions. While specific data for this compound analogues with varied dimethylpyridine substituents is not extensively documented in publicly available literature, general principles from medicinal chemistry suggest that altering the size, electronics, and polarity of these groups can significantly impact the molecule's interaction with biological targets.

Below is a representative table illustrating potential variations on the dimethylpyridine moiety, based on common synthetic strategies for analogous compounds.

| R1 (Position 2) | R2 (Position 6) | Synthetic Precursor | Potential Impact |

| Methyl | Methyl | 3-Bromo-2,6-dimethylpyridine | Baseline compound |

| Ethyl | Ethyl | 3-Bromo-2,6-diethylpyridine | Increased lipophilicity |

| Methoxy (B1213986) | Methoxy | 3-Bromo-2,6-dimethoxypyridine | Altered electronic properties, potential for hydrogen bonding |

| Chloro | Chloro | 3-Bromo-2,6-dichloropyridine | Electron-withdrawing, potential for halogen bonding |

| Trifluoromethyl | Trifluoromethyl | 3-Bromo-2,6-bis(trifluoromethyl)pyridine | Strong electron-withdrawing, increased metabolic stability |

Exploration of Linker Chemistries and Spacers

The secondary amine of the piperazine ring is a readily functionalizable handle. Common derivatization strategies include acylation, alkylation, and reductive amination. These reactions allow for the introduction of a wide array of linkers with varying lengths, flexibilities, and chemical functionalities.

For instance, acylation with an appropriate acid chloride or activated carboxylic acid can introduce an amide-based linker. Alkylation with a halo-functionalized spacer can create an ether or alkyl chain linker. The choice of linker chemistry is often dictated by the desired application of the final conjugate.

The following table summarizes some of the linker chemistries that have been explored with piperazine-containing scaffolds, which could be applicable to this compound.

| Linker Type | Reactive Group on Linker | Resulting Linkage | Example Spacer | Potential Application |

| Alkyl Chain | Halide (e.g., Br, I) | C-N bond | -(CH₂)n- | Varying length and flexibility for optimal target engagement |

| Polyethylene Glycol (PEG) | Tosylate, Mesylate | Ether linkage | -(CH₂CH₂O)n- | Improved aqueous solubility and pharmacokinetic properties |

| Amide | Activated Carboxylic Acid | Amide bond | -CO-(CH₂)n- | Stable linkage for conjugation to biomolecules |

| Carbamate | Isocyanate | Carbamate bond | -CO-NH-(CH₂)n- | Controlled release applications |

| Urea | Isocyanate | Urea bond | -NH-CO-NH-(CH₂)n- | Rigid linker with hydrogen bonding capabilities |

The exploration of these linker chemistries allows for the fine-tuning of the properties of this compound derivatives for a multitude of research applications. The modular nature of these synthetic approaches provides a powerful platform for the generation of diverse chemical libraries for screening and optimization.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2,6 Dimethylpyridin 3 Yl Piperazine Analogs

Elucidation of Pharmacophoric Requirements and Structural Determinants of Activity

The foundational step in the design of analogs of 1-(2,6-Dimethylpyridin-3-yl)piperazine involves identifying the essential structural features, or the pharmacophore, required for biological activity. A pharmacophore model for this class of compounds typically highlights several key interaction points that govern their binding to a biological target.

Core pharmacophoric elements generally include:

A basic nitrogen atom: One of the nitrogen atoms within the piperazine (B1678402) ring is typically protonated at physiological pH. This positive charge often forms a crucial ionic interaction or a hydrogen bond with an acidic amino acid residue (e.g., aspartate, glutamate) in the target's binding pocket.

An aromatic region: The 2,6-dimethylpyridine (B142122) ring serves as a key aromatic component, engaging in hydrophobic and aromatic (e.g., π-π stacking, cation-π) interactions with the target protein. The methyl groups provide steric bulk and can influence the orientation of the pyridine (B92270) ring within the binding site.

A hydrogen bond acceptor: The second nitrogen atom of the piperazine ring and the nitrogen of the pyridine ring can act as hydrogen bond acceptors, forming additional anchoring points with the target.

A linker and a second variable region: The piperazine ring acts as a linker to a second region of the molecule, which can be modified. The nature, size, and properties of the substituent at the N4 position of the piperazine are critical determinants of activity and selectivity.

Studies on related arylpiperazine structures have shown that a "folded" conformation can be crucial for activity, dictating the spatial relationship between the aromatic moiety and the substituent on the second piperazine nitrogen. nih.gov The distances between these key features are critical for optimal binding and subsequent biological response. nih.gov For instance, in the development of anxiolytic and antidepressant-like agents from a piperazine scaffold, the specific arrangement of substituents was found to be critical for interaction with the serotonergic pathway. nih.gov

Impact of Substituent Position and Electronic Properties on Biological Activity

Once the basic pharmacophore is established, the biological activity of this compound analogs can be finely tuned by modifying the substituents on both the pyridine and piperazine rings. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents have a profound impact on the molecule's affinity and efficacy.

The versatile structure of piperazine allows for extensive modifications. researchgate.net For example, in a series of dopamine (B1211576) D3 receptor antagonists, structural diversity in the aryl amide portion of the molecule, which is connected to the piperazine ring, was found to have a major influence on binding affinity and selectivity. nih.gov

Electronic Effects: Adding electron-withdrawing groups (e.g., halogens like chlorine, fluorine) or electron-donating groups (e.g., methoxy (B1213986), methyl) to the aromatic rings can alter the electron density of the system. This modulation affects the strength of aromatic interactions and the pKa of the basic nitrogen, which in turn influences the strength of the ionic interaction with the target.

Positional Isomerism: The location of substituents is equally important. For example, moving a substituent from the ortho to the meta or para position on a phenyl ring attached to the piperazine can drastically alter binding affinity by changing how the molecule fits into the binding pocket and interacts with specific amino acid residues.

The following table illustrates how different substituents on a related arylpiperazine scaffold can affect biological activity, using dopamine receptor binding affinity as an example.

| Compound | R-Group (Aryl Amide) | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D3 Selectivity Ratio |

| Lead Compound | 9H-Fluorene-2-carboxamide | 2.0 | 112 | 56 |

| Analog 1 | 4-Pyridine-2-yl-benzamide | 0.7 | 93.3 | 133 |

| Analog 2 | Naphthalene-2-carboxamide | 1.1 | 134 | 122 |

| Analog 3 | Biphenyl-4-carboxamide | 1.3 | 240 | 185 |

| Data derived from studies on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogs. nih.gov |

Rational Design and Lead Optimization Paradigms

Rational design and lead optimization are iterative processes aimed at improving the drug-like properties of a compound while maintaining or enhancing its desired biological activity. For this compound analogs, this involves a multi-parameter optimization approach.

Optimization Strategies for Enhanced Target Selectivity

Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug discovery. For piperazine-based compounds, which often interact with multiple receptors or enzymes, enhancing selectivity is a primary goal of lead optimization. nih.govnih.gov

Strategies to improve selectivity include:

Exploiting Minor Structural Differences: Even closely related targets have differences in their binding pocket architecture. Introducing substituents that create favorable interactions with unique residues in the desired target, or steric hindrance that prevents binding to off-targets, can significantly improve selectivity.

Conformational Constraint: Introducing rigidity into the molecule, for instance by using a more rigid linker than the flexible piperazine, can lock the compound into a conformation that is preferred by the intended target but not by others. nih.gov

In the development of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, a high-throughput screening campaign identified a class of heteroaryl piperazines with excellent baseline selectivity. nih.gov Subsequent optimization of the structure-activity relationships (SAR) for this class led to the identification of compounds with even greater potency and selectivity. nih.gov

Modulating Lipophilicity for Biological Performance

Lipophilicity, often measured as logP or logD, is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govnih.gov While high lipophilicity can improve membrane permeability and target binding, it can also lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

For this compound analogs, lipophilicity is carefully modulated to strike a balance between potency and favorable pharmacokinetic properties. A lead compound that was a potent D3 receptor antagonist suffered from high lipophilicity (c log D = 6.94), hindering its in vivo applications. nih.gov A key goal of the optimization campaign was to reduce this value while maintaining high affinity.

Common strategies for modulating lipophilicity include:

Introducing Polar Groups: The addition of polar functional groups such as hydroxyl (-OH), methoxy (-OCH3), or amide (-CONH2) groups can increase hydrophilicity and lower the logP value.

Replacing Lipophilic Moieties: Swapping a lipophilic aromatic ring, like a phenyl group, for a more polar heterocycle, such as pyridine, can effectively reduce lipophilicity. nih.gov

Bioisosteric Replacement: Replacing a functional group with a bioisostere that has different physicochemical properties can also be employed. The versatile nature of the piperazine ring facilitates such modifications. researchgate.net

| Modification to a Core Structure | Effect on Lipophilicity | Rationale |

| Addition of a hydroxyl group | Decrease | Increases hydrogen bonding potential and polarity. |

| Addition of an alkyl chain | Increase | Increases hydrocarbon content. |

| Replacement of a phenyl ring with a pyridine ring | Decrease | Introduces a polar nitrogen atom. |

| Addition of a fluorine atom | Increase (generally) | Fluorine is highly electronegative but also lipophilic. |

Hybridization and Scaffold Hopping Approaches

Advanced lead optimization strategies such as molecular hybridization and scaffold hopping are used to explore novel chemical space and improve compound properties.

Molecular Hybridization: This strategy involves combining the structural features of two or more known active compounds into a single "hybrid" molecule. For example, a campaign to identify dual FXR/PPARδ agonists was successful by hybridizing the structures of a known FXR agonist (GW-4064) and a PPARδ agonist (GW-0742) using a 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine scaffold. nih.gov This approach can lead to compounds with dual activity or improved potency.

Scaffold Hopping: This technique involves replacing the core molecular scaffold (e.g., the 2,6-dimethylpyridine-piperazine core) with a structurally different one while retaining the key pharmacophoric features. This can lead to new intellectual property, improved synthetic accessibility, or better ADMET properties. mdpi.com For instance, the piperazine scaffold itself can be conformationally restricted by introducing bridges across the 2- and 6-positions, creating a more rigid structure that presents functional groups in a defined orientation. nih.gov

These design principles, from fundamental SAR studies to sophisticated optimization techniques, are essential for the successful development of novel therapeutics based on the this compound scaffold.

Preclinical Pharmacological Investigations of 1 2,6 Dimethylpyridin 3 Yl Piperazine Analogs

In Vitro Biological Activity Assessments

The in vitro evaluation of 1-(2,6-Dimethylpyridin-3-yl)piperazine analogs has encompassed a variety of assays to determine their interactions with specific biological targets and their effects on cellular functions.

Receptor Binding and Functional Assays

Analogs of this compound, particularly those incorporating the piperazine (B1678402) moiety, have been investigated for their affinity to a range of neurotransmitter receptors. Structure-activity relationship studies have shown that piperazine and piperidine derivatives can interact with histamine H3 (H3R), sigma-1 (σ1R), dopamine (B1211576) (D2, D3), and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors. For instance, the replacement of a piperidine moiety with a piperazine ring has been shown to be a critical determinant for dual H3/σ1 receptor activity nih.gov.

One notable analog, R121919 (2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylamino-pyrazolo[1,5-a]pyrimidine), which contains a dimethylpyridin-yl group, has been identified as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. In competitive binding assays, this compound demonstrated the ability to inhibit the binding of radiolabeled ligands to the CRF1 receptor nih.gov. The unique pharmacological profile of some piperidine-2,6-dione derivatives incorporating a piperazine linkage showcases high affinity for dopamine D2, D3 and serotonin 5-HT1A, 5-HT2A, 5-HT2C receptors, with lower affinity for the H1 receptor nih.gov.

| Analog Class | Target Receptors | Key Findings |

|---|---|---|

| Piperidine/Piperazine Hybrids | Histamine H3, Sigma-1 | Piperazine moiety is a critical structural element for dual H3/σ1 receptor activity. nih.gov |

| Dimethylpyridin-yl Containing Pyrazolo[1,5-a]pyrimidine | CRF1 | Acts as a CRF1 antagonist. nih.gov |

| Piperidine-2,6-dione-piperazine Derivatives | Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A, 5-HT2C | High affinity for multiple dopamine and serotonin receptor subtypes. nih.gov |

Enzyme Activity and Inhibition Assays

The inhibitory potential of pyridylpiperazine analogs against various enzymes has been a significant area of investigation. Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated notable urease inhibition. nih.gov In in vitro inhibition assays, certain analogs exhibited IC50 values significantly lower than the standard inhibitor, thiourea nih.gov. For example, compounds 5b and 7e were identified as highly active urease inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM nih.gov.

Furthermore, analogs featuring a 2,6-dimethylpiperazine core have been identified as potent allosteric inhibitors of Carbamoyl phosphate synthetase 1 (CPS1) nih.gov. The (2R,6R) isomer, H3B-374 , showed a significant enhancement in activity with an IC50 of 360 nM nih.gov. Another class of analogs, pyridinyl sulfonyl piperazines, have been developed as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria nih.gov.

| Analog Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine Derivatives (5b, 7e) | Urease | 2.0 ± 0.73 µM and 2.24 ± 1.63 µM nih.gov |

| 2,6-Dimethylpiperazine Analog (H3B-374) | CPS1 | 360 nM nih.gov |

| Pyridinyl Sulfonyl Piperazines (JH-LPH-106, JH-LPH-107) | LpxH | Potent inhibition leading to antibiotic activity. nih.gov |

Cell-Based Functional and Cytotoxicity Assays (e.g., cell viability, clonogenic assays)

The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines. Benzothiazole-piperazine derivatives have shown activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines nih.gov. One compound, 1d , was found to be highly cytotoxic against all tested cell lines and was shown to induce apoptosis through cell cycle arrest at the subG1 phase nih.gov.

In other studies, novel piperazine derivatives PD-1 and PD-2 effectively inhibited the growth of HepG2 cells in a dose-dependent manner nih.gov. Specifically, at a concentration of 100 µg/mL, PD-1 and PD-2 inhibited cell growth by up to 55.44% and 90.45%, respectively nih.gov. Some piperazine derivatives have also been assessed for their radioprotective effects, with certain compounds demonstrating minimal cytotoxicity to human cell lines while protecting them from gamma radiation-induced damage nih.gov.

Antimicrobial and Antiparasitic Efficacy Studies (in vitro)

A significant body of research has focused on the antimicrobial properties of piperazine derivatives. Pyridinyl sulfonyl piperazine LpxH inhibitors have demonstrated potent antibiotic activity against wild-type Enterobacterales such as K. pneumoniae and E. coli. For example, JH-LPH-107 exhibited MIC values of 0.31 μg/mL against E. coli and 0.04 μg/mL against K. pneumoniae nih.gov. Other novel piperazine derivatives have also shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.netijcmas.com. For instance, compound RL-308 was particularly effective against Shigella flexneri with a MIC of 2 µg/mL researchgate.net.

In addition to antibacterial activity, some analogs have been tested for antifungal properties. Pyridine-benzothiazole hybrids were effective against various fungal strains including A. flavus and C. albicans nih.gov.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assays

Preliminary in vitro ADME properties of some pyridylpiperazine analogs have been assessed through computational and experimental methods. For derivatives of 1-(3-nitropyridin-2-yl)piperazine, in silico analysis predicted high gastrointestinal permeability for the most potent urease inhibitors nih.gov. Similarly, ADME predictions for a series of newly synthesized piperazine derivatives with tyrosinase inhibitory activity suggested that some compounds might be suitable oral drug candidates researchgate.net. Experimental studies on 1,3,4-oxadiazoles containing pyridine (B92270) and piperazine moieties also determined their ADME properties, indicating good potential for oral absorption researchgate.net.

In Vivo Efficacy Studies in Non-Human Animal Models

The in vivo efficacy of analogs of this compound has been demonstrated in animal models for various conditions. The CRF1 antagonist R121919 , which shares the dimethylpyridin-yl moiety, has been evaluated in preclinical models of alcoholism nih.gov. This compound was shown to be orally bioavailable and effective in blocking excessive alcohol self-administration and stress-induced relapse in rats nih.gov.

In the context of central nervous system disorders, a piperidine-2,6-dione derivative with a piperazine linker, compound 5 , was evaluated in behavioral models predictive of antipsychotic activity. It effectively inhibited apomorphine-induced climbing and MK-801-induced hyperactivity in mice, suggesting potential efficacy for the positive symptoms of schizophrenia, and was found to be more potent than clozapine in these models nih.gov.

Disease-Specific Animal Model Efficacy (e.g., adenomyosis, embryo implantation, trypanosomiasis, cancer models)

While direct studies on this compound analogs in adenomyosis and embryo implantation models are not available in the reviewed literature, research on related compounds has shown activity in trypanosomiasis and cancer models.

Trypanosomiasis Models The search for new, effective, and selective trypanocidal agents is ongoing due to limitations of current therapies for Human African trypanosomiasis (sleeping sickness). researchgate.net Various heterocyclic compounds containing the piperazine moiety have been investigated for their activity against Trypanosoma brucei, the parasite responsible for the disease.

For instance, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated promising antitrypanosomal activity. One particular analog exhibited an in vitro EC50 value of 0.5 µM against Trypanosoma brucei rhodesiense. researchgate.net Other studies have explored different scaffolds, such as 3-(aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines, which have also shown potential as leishmanicidal and trypanocidal agents. rsc.orgresearchgate.net While these compounds are not direct analogs of this compound, they highlight the potential of the piperazine group in designing antiparasitic drugs.

Cancer Models The arylpiperazine scaffold is a component of numerous compounds investigated for anticancer activity. mdpi.comnih.gov Research has explored the antiproliferative effects of various piperazine derivatives in several cancer cell lines.

One study detailed the synthesis of novel quinazoline derivatives containing piperazine analogs. A specific compound, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide, demonstrated potent antiproliferative activity against A549 (lung carcinoma), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) cell lines. This compound was shown to induce apoptosis and inhibit cell migration in A549 and PC-3 cells. researchgate.net

Another area of research involves vindoline-piperazine conjugates. These hybrid molecules have been tested for their antiproliferative effects across a panel of 60 human tumor cell lines. Conjugates featuring [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline core were particularly potent, showing low micromolar growth inhibition against most cell lines, especially those for breast and non-small cell lung cancer. nih.gov

The table below summarizes the activity of representative piperazine-containing compounds in cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Result |

| Quinoxalinyl–piperazine derivative | Multiple (Breast, Skin, Pancreas, Cervix) | IC50 | Dose-dependent inhibition |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM |

| Vindoline-piperazine conjugate | HOP-92 (Non-Small Cell Lung) | GI50 | 1.35 µM |

This table is interactive. Click on the headers to sort the data.

Pharmacodynamic Biomarker Evaluation

Specific pharmacodynamic biomarker evaluations for this compound analogs are not described in the available literature. However, for related anticancer piperazine derivatives, pharmacodynamic studies often focus on biomarkers related to their mechanism of action. For example, in the study of quinoxalinyl–piperazine derivatives, inhibition of the anti-apoptotic Bcl-2 protein and induction of p21 were identified as key molecular effects, serving as potential pharmacodynamic biomarkers of the drug's activity. nih.gov For compounds designed as tubulin polymerization inhibitors, biomarkers could include mitotic arrest and vascular disruption within tumors. mdpi.com

Preclinical Proof-of-Concept Investigations

Preclinical proof-of-concept studies aim to demonstrate that a new compound has the desired biological activity in a living organism to warrant further development. For arylpiperazine derivatives with anticancer properties, this often involves testing in xenograft models, where human tumor cells are implanted in immunocompromised mice.

In one such study, a novel triazole-piperazine hybrid molecule, MCS-5, demonstrated significant anti-tumor efficacy in an osteosarcoma xenograft nude mice model. The compound was found to induce apoptosis through the activation of the mitochondrial pathway. mdpi.com Similarly, other research has shown that certain aryloxazole derivatives with a piperazine moiety exhibit promising antitumor activity in vivo, potentially through their action as antimitotic and vascular-disrupting agents. mdpi.com These studies provide a preclinical proof-of-concept for the utility of the piperazine scaffold in developing effective anticancer agents.

Computational Research on this compound Not Found in Publicly Accessible Literature

Following a comprehensive search for scientific literature and data, no specific computational chemistry or in silico studies focusing on the compound This compound could be identified. The search encompassed various databases and scientific repositories for information pertaining to molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, virtual screening, and in silico ADME predictions specifically for this molecule.

While extensive research exists on the computational analysis of other molecules containing the piperazine scaffold, the data is specific to the derivatives studied in those respective papers and cannot be attributed to this compound. The methodologies described in studies of related compounds are well-established, but the results, such as binding affinities, predictive models, and pharmacokinetic properties, are unique to the chemical structures being investigated.

Therefore, it is not possible to provide a detailed, data-rich article with specific research findings for the requested compound as this information does not appear to be available in the public domain. The sections and subsections outlined in the request, including:

Emerging Research Directions and Future Perspectives for 1 2,6 Dimethylpyridin 3 Yl Piperazine Chemistry

Exploration of Novel Therapeutic Applications and Target Identification

The arylpiperazine scaffold is a "privileged structure" known to interact with a wide array of biological targets, leading to applications in numerous therapeutic areas. Future research on 1-(2,6-Dimethylpyridin-3-yl)piperazine would logically begin by screening it against targets and in disease areas where related compounds have shown promise. Key areas of exploration include oncology and central nervous system (CNS) disorders.

Arylpiperazines have garnered significant attention in cancer research due to their ability to interact with various molecular targets implicated in cancer pathogenesis. Derivatives have been investigated as antagonists of androgen receptors, inhibitors of tubulin polymerization, and agents that induce cell cycle arrest. Similarly, the piperazine (B1678402) ring is a core feature in many drugs targeting the CNS, including treatments for depression, anxiety, and psychosis, often by modulating monoamine neurochemical pathways.

The initial steps in exploring the therapeutic potential of this compound would involve a combination of target-based and phenotypic screening to identify its biological activity. The unique 2,6-dimethyl substitution on the pyridine (B92270) ring could offer distinct advantages in terms of target selectivity and metabolic stability compared to other arylpiperazines.

Table 1: Potential Molecular Targets for this compound Based on Related Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine (B1211576) Receptors | CNS Disorders (Depression, Schizophrenia) |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Inflammatory Diseases |

| Ion Channels | Voltage-gated ion channels | Neurological Disorders |

| Transporters | Monoamine Transporters (SERT, DAT) | CNS Disorders |

| Enzymes | Urease, Tubulin | Infectious Diseases, Oncology |

Integration of Advanced Synthetic Methodologies for Analog Libraries

To explore the Structure-Activity Relationship (SAR) and optimize a lead compound like this compound, the synthesis of a diverse library of analogs is essential. While traditional methods for creating N-arylpiperazines, such as Buchwald-Hartwig coupling, are well-established, modern synthetic chemistry offers more advanced tools for creating novel chemical entities with greater efficiency and structural diversity.

A significant area of development is the direct C-H functionalization of the piperazine ring itself. Historically, approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen atoms, leaving the carbon backbone unmodified. Recent advances in photoredox catalysis and transition-metal-catalyzed reactions now allow for the direct attachment of alkyl, aryl, and other functional groups to the carbon atoms of the piperazine ring. Applying these methods to the this compound core could unlock novel biological activities and significantly improve pharmacokinetic properties.

These advanced methods would enable the systematic modification of the scaffold at multiple positions, allowing researchers to fine-tune the molecule's properties.

Table 2: Potential Diversification Points for Analog Synthesis

| Modification Site | Synthetic Strategy | Desired Outcome |

| Piperazine Ring (C-H bonds) | Direct C-H Alkylation/Arylation via Photoredox Catalysis | Improved potency, metabolic stability, and cell permeability. |

| Piperazine Ring (N4-position) | Reductive Amination, Nucleophilic Substitution | Modulation of solubility, bioavailability, and target engagement. |

| Pyridine Ring (Methyl groups) | Oxidation followed by functionalization | Exploration of new interactions with the target protein. |

| Pyridine Ring (C-H bonds) | Transition-metal-catalyzed C-H functionalization | Introduction of substituents to enhance selectivity and potency. |

Chemoinformatic and Artificial Intelligence-Driven Drug Discovery for Piperazine Scaffolds

The integration of computational tools is revolutionizing drug discovery. For a scaffold like this compound, chemoinformatics and artificial intelligence (AI) can accelerate the entire discovery pipeline, from hit identification to lead optimization.

By leveraging machine learning and deep learning algorithms, researchers can build predictive models for various properties. Starting with the core structure of this compound, vast virtual libraries of potential analogs can be generated in silico. AI models can then screen these virtual compounds to predict their binding affinity for specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects. This computational pre-screening allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Furthermore, generative AI models can design entirely new molecules based on the piperazine scaffold, optimized for a desired set of properties. These tools can identify novel patterns and structural motifs that a human chemist might overlook, opening up new avenues for innovation.

Addressing Challenges in Lead Development and Optimization

The journey from a promising "hit" compound to a fully optimized clinical candidate is fraught with challenges. For piperazine-containing compounds, several common hurdles must be overcome.

One primary challenge is achieving target selectivity. The flexibility of the piperazine scaffold allows it to bind to multiple receptors, which can lead to unwanted side effects. A key optimization goal for this compound would be to refine its structure to ensure it binds with high affinity to the desired target while avoiding others.

Metabolic stability is another critical factor. Piperazine rings can be susceptible to metabolism, particularly N-dealkylation. The 2,6-dimethyl substitution on the pyridine ring may already confer some metabolic stability, but further modifications, such as the introduction of substituents on the piperazine ring itself, may be necessary to prolong the compound's half-life in the body.

Finally, optimizing physicochemical properties to ensure good oral bioavailability is crucial. The inherent properties of the piperazine ring, such as its two basic nitrogen atoms, generally lead to good water solubility. However, a delicate balance must be struck between solubility and the lipophilicity required for membrane permeability. Computational models and systematic analog synthesis are key tools in achieving this balance. The primary challenges in the development of piperazine derivatives include low product yields, extended reaction times, and the formation of impure side products.

Q & A

Q. Table 1. Key Raman Parameters for Isomer Differentiation

| Parameter | Optimal Value | Impact on Resolution |

|---|---|---|

| Laser Power | 20 mW | Enhances peak intensity |

| Number of Scans | 128 | Reduces noise |

| Spectral Range | 400–1800 cm | Captures key vibrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.